molecular formula C4H3N3S B13092335 2H-Pyrrolo[3,4-D][1,2,3]thiadiazole CAS No. 67409-30-7

2H-Pyrrolo[3,4-D][1,2,3]thiadiazole

Cat. No.: B13092335
CAS No.: 67409-30-7
M. Wt: 125.15 g/mol
InChI Key: XHLACUCXICBXQO-UHFFFAOYSA-N
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Description

2H-Pyrrolo[3,4-D][1,2,3]thiadiazole is a heterocyclic compound that features a fused ring system containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[3,4-D][1,2,3]thiadiazole typically involves the cyclization of appropriate precursors. One common method is the Hurd-Mori reaction, which utilizes thionyl chloride as a key reagent. The success of this reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor. Electron-withdrawing substituents, such as methyl carbamate, have been shown to give superior yields compared to electron-donating groups .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrrolo[3,4-D][1,2,3]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

2H-Pyrrolo[3,4-D][1,2,3]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrrolo[3,4-D][1,2,3]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

  • Pyrrolo[2,3-d][1,2,3]thiadiazole
  • Pyrazolo[3,4-d]thiazoles
  • Pyrazolo[4,3-d]thiazoles

Comparison: 2H-Pyrrolo[3,4-D][1,2,3]thiadiazole is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in the ring system. This structural uniqueness can impart distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

67409-30-7

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

5H-pyrrolo[3,4-d]thiadiazole

InChI

InChI=1S/C4H3N3S/c1-3-4(2-5-1)8-7-6-3/h1-2,5H

InChI Key

XHLACUCXICBXQO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN1)SN=N2

Origin of Product

United States

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